molecular formula C11H19F3N2O2 B13320876 Tert-butyl trans-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Tert-butyl trans-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13320876
M. Wt: 268.28 g/mol
InChI Key: MTUOZRYHCWOEFS-HTQZYQBOSA-N
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Description

“Tert-butyl trans-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate” (CAS 1240585-46-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 3-position and a trifluoromethyl (CF₃) substituent at the 5-position. Its stereochemistry is defined as (3S,5R), which is critical for its physicochemical and biological properties . The Boc group enhances solubility and stability during synthetic processes, while the CF₃ group contributes to lipophilicity and metabolic resistance, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8-/m1/s1

InChI Key

MTUOZRYHCWOEFS-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)N)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3R,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Amino Group Addition: The amino group can be introduced through reductive amination or other suitable methods.

    Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better efficiency and scalability. Flow microreactors have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Deprotection of Carbamate-Protected Amines

A critical step involves selective deprotection of the amino group using strong bases such as sodium hydroxide or metal alkoxides. This reaction converts intermediates like tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate into the target compound .

Cross-Coupling Reactions

The synthesis often employs Suzuki-Miyaura coupling, as evidenced by the use of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with aryl halides like 3-bromoaniline under palladium catalysis .

Functional Group Reactivity

The compound’s reactivity is governed by its structural features:

Amine Group

The tertiary amine at position 3 undergoes:

  • Alkylation/Acylation : Reaction with alkylating agents or acylating reagents to form quaternary ammonium salts or amides.

  • Nucleophilic Attack : Participation in SN2 reactions under basic conditions.

Carboxylate Ester

The tert-butyl ester at position 1 is reactive toward:

  • Hydrolysis : Conversion to the carboxylic acid under acidic or basic conditions .

  • Amidation : Reaction with amines to form amides.

Trifluoromethyl Group

The CF₃ substituent at position 5 enhances stability and influences reactivity via electron-withdrawing effects .

Table 2: Functional Group Reactions

GroupReaction TypeConditionsOutcomeReference
AmineAlkylationAlkyl halides, baseQuaternary ammonium salts
EsterHydrolysisHCl/H₂O, heatCarboxylic acid
CF₃Electron withdrawalN/AStabilizes adjacent groups

Characterization Data

Structural confirmation is achieved through:

NMR Spectroscopy

  • ¹³C NMR : Key shifts include δ 166.9 (carbamate carbonyl), δ 154.6 (ester carbonyl), and δ 55.0 (methoxy group) .

  • ¹H NMR : Characteristic signals for the piperidine ring and CF₃ group .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₁H₁₉F₃N₂O₂ (molecular weight: 268.28 g/mol) .

Table 3: NMR Data Highlights

Nucleusδ (ppm)AssignmentReference
¹³C166.9Carbamate carbonyl
¹³C154.6Ester carbonyl
¹³C55.0Methoxy group

Scientific Research Applications

tert-Butyl(3R,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound’s unique structural features make it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl(3R,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The tert-butyl ester can provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Features of Selected Piperidine Derivatives

Compound Name Substituents/Modifications Physical Properties Key Features References
Target Compound 3-amino-5-(trifluoromethyl) Not explicitly reported (3S,5R) stereochemistry; Boc protection enhances synthetic utility
tert-Butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5m) 4-methoxycarbonyl, 4-methylphenyl [α]D²⁰ = −4.3; 81% yield Aryl substitution improves π-π interactions; high synthetic yield
tert-Butyl 2-((N-(3,4-difluorophenyl)propionamido)methyl)piperidine-1-carboxylate (7) N-(3,4-difluorophenyl)propionamide Brown liquid; m.p. 75°C Amide group introduces hydrogen-bonding potential; liquid state aids formulation
(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate 5-fluoro Similarity score: 1.00 (vs. target) Fluorine substituent increases electronegativity but reduces steric bulk
tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate 5-methyl CAS 1860012-52-7 Methyl group offers lower lipophilicity compared to CF₃

Substituent Effects

  • Trifluoromethyl (CF₃) vs. Methyl (CH₃): The CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to methyl-substituted analogs (e.g., CAS 1860012-52-7), which are less electron-withdrawing and bulkier .
  • Amino Group Protection: The Boc group in the target compound and analogs (e.g., compounds in and ) facilitates amine stability during synthesis, contrasting with deprotected amines (e.g., compound 8 in ), which require acidic conditions for deprotection .

Stereochemical Impact

  • The (3S,5R) configuration in the target compound is distinct from diastereomers like (3R,5S)-methyl derivatives () or racemic mixtures (e.g., compound 5o in ). Optical rotation data ([α]D²⁰ values) in highlight enantiomer-specific synthetic outcomes, suggesting stereochemistry governs reactivity and biological activity .

Research Findings and Implications

  • Metabolic Stability: CF₃-containing compounds generally exhibit prolonged half-lives due to resistance to oxidative metabolism, as seen in the target compound and ’s triazole derivative .
  • Stereoselectivity: Enantiomeric purity (e.g., [α]D²⁰ values in ) correlates with bioactivity, underscoring the importance of the (3S,5R) configuration in the target compound .
  • Limitations: Direct comparisons of solubility or melting points are hindered by incomplete data in the evidence, highlighting the need for further experimental characterization.

Biological Activity

Tert-butyl trans-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.

  • Molecular Formula : C11H18F3N2O2
  • Molecular Weight : 269.26 g/mol
  • CAS Number : 2165480-63-5

This compound features a piperidine ring with an amino group, a trifluoromethyl group, and a tert-butyl ester, which contributes to its lipophilicity and membrane permeability. These properties make it a valuable candidate for various biological studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Trifluoromethyl Group : Utilizing reagents like trifluoromethyl iodide.
  • Amino Group Addition : Achieved through reductive amination.
  • Esterification : Reaction of the carboxylic acid with tert-butyl alcohol under acidic conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the trifluoromethyl group enhances lipophilicity, impacting the compound's binding affinity and selectivity towards biological receptors.

Anticancer Activity

Recent studies have indicated that derivatives containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, compounds similar to tert-butyl trans-3-amino-5-(trifluoromethyl)piperidine have shown significant cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar range:

CompoundCell Line TestedIC50 (μM)Notes
2jGBM Cells0.1Induces methuosis
2kHypopharyngeal0.048Improved cytotoxicity
2mOvarian Cancer0.010Highly potent

These findings suggest that the trifluoromethyl substitution plays a critical role in enhancing the biological activity of piperidine derivatives.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. The presence of the trifluoromethyl group may influence enzyme binding dynamics, leading to enhanced inhibitory effects on target enzymes involved in cancer metabolism or progression.

Case Studies

  • Study on Cytotoxicity : A study published in MDPI demonstrated that piperidine derivatives with trifluoromethyl groups significantly inhibited cell growth in various cancer models. The study highlighted that modifications at specific positions on the piperidine ring could lead to dramatic changes in cytotoxicity profiles .
  • Mechanistic Insights : Research indicated that compounds similar to tert-butyl trans-3-amino-5-(trifluoromethyl)piperidine can disrupt microtubule polymerization, leading to mitotic arrest in cancer cells. This mechanism is crucial for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl trans-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate, and how are intermediates purified?

  • Methodology : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and coupling. For example, tert-butyl carbamate derivatives are often prepared using Boc-protected intermediates under anhydrous conditions. A typical procedure involves reacting a piperidine precursor with Boc₂O (di-tert-butyl dicarbonate) in the presence of a base like Et₃N. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Key Data : Yield optimization (e.g., 63–81% in similar syntheses) and characterization via ¹H/¹³C NMR (δ 1.4–1.5 ppm for tert-butyl group) and ESI-MS (m/z ~300–350) are critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : Assign stereochemistry using coupling constants (e.g., trans-configuration confirmed by J = 10–12 Hz for axial-equatorial protons in piperidine).
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Hydrogen atoms are placed geometrically (C–H = 0.95–1.00 Å) and refined with isotropic displacement parameters. Disorder in CF₃ groups is modeled using split positions (occupancy ~0.82) .
    • Key Data : Bond angles (e.g., C–N–C = 109.8°) and hydrogen-bonding networks (O–H···O, D–A = 2.8–3.0 Å) stabilize crystal packing .

Advanced Research Questions

Q. How are structural ambiguities (e.g., disordered CF₃ groups) resolved during crystallographic refinement?

  • Methodology : In SHELXL, partial occupancy sites are assigned to disordered atoms (e.g., F atoms in CF₃). Anisotropic displacement parameters (ADPs) are refined for major/minor sites, and constraints (e.g., SIMU, DELU) ensure geometric rationality. Residual electron density maps guide disorder modeling .
  • Data Contradictions : Conflicting ADPs between studies may arise from temperature factors or data resolution. Cross-validation using independent datasets (e.g., synchrotron vs. lab-source X-rays) is recommended .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodology : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysts (e.g., Pd/C with chiral ligands) are employed. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/iPrOH eluent) .
  • Key Data : Optical rotation values ([α]D²⁰ = ±4.3–9.9°) correlate with ee >95% in analogous piperidine derivatives .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in downstream modifications?

  • Methodology : The CF₃ group’s strong electron-withdrawing effect directs electrophilic substitution to meta positions. Steric hindrance slows nucleophilic attacks on the piperidine ring. Computational modeling (DFT, e.g., B3LYP/6-31G*) predicts reaction pathways and transition states .
  • Case Study : In Negishi coupling, CF₃ reduces oxidative addition efficiency (yield drops by ~15% vs. non-fluorinated analogs) due to steric clashes with Pd catalysts .

Contradictory Data Analysis

Q. Why do reported melting points vary for structurally similar tert-butyl piperidine derivatives?

  • Analysis : Variations arise from polymorphic forms (e.g., ethanol vs. acetone recrystallization) or impurities. For example, tert-butyl carbamates with disordered CF₃ groups exhibit broader melting ranges (419–420 K vs. 402–405 K for ordered analogs) .
  • Resolution : Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs.

Safety & Handling

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use PPE (nitrile gloves, respirator for powder handling), and work in a fume hood. Avoid inhalation; ethanol recrystallization minimizes volatility. Store at 2–8°C under nitrogen to prevent Boc-group hydrolysis .

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